molecular formula C19H15N3O4 B2653432 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one CAS No. 946254-38-2

1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

Cat. No. B2653432
CAS RN: 946254-38-2
M. Wt: 349.346
InChI Key: OHXWGZMNOAREAS-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, commonly referred to as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a pyrrolidin-2-one derivative that has been shown to exhibit a range of biochemical and physiological effects. In

Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Pharmacological Evaluation

Research has focused on synthesizing derivatives and evaluating their biological activities. For instance, compounds similar to the mentioned structure have been synthesized and tested for their anti-inflammatory and analgesic activities. These compounds have shown promising results in preclinical models, indicating their potential as therapeutic agents. The structure-activity relationships of these compounds have been extensively studied, demonstrating that modifications to the benzoyl substituent can significantly impact their pharmacological properties (Muchowski et al., 1985).

Antitubercular Activity

Some derivatives have been synthesized with the aim of discovering new antitubercular agents. Preliminary results showed moderate to good antitubercular activity, providing insights into the structure-activity relationship and paving the way for the development of new drugs against tuberculosis (Joshi et al., 2015).

Chemical Synthesis and Characterization

Novel Synthetic Routes

Research has also explored new synthetic routes for creating bicyclic systems containing the 1,2,4-oxadiazole ring. These studies offer insights into the chemical synthesis of complex molecules and their potential applications in medicinal chemistry (Kharchenko et al., 2008).

Material Science Applications

Besides pharmacological interests, derivatives of 1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one have been explored for their potential applications in material science, such as in the fabrication of organic light-emitting diodes (OLEDs). These studies involve the synthesis and characterization of materials that could improve the performance of electronic devices (Wang et al., 2001).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-17-8-13(19-20-18(21-26-19)12-4-2-1-3-5-12)10-22(17)14-6-7-15-16(9-14)25-11-24-15/h1-7,9,13H,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXWGZMNOAREAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one

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